1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(3-Chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine-dione derivative characterized by dual benzyl substituents at the N1 and N3 positions: a 3-chlorobenzyl group and a 2-methoxybenzyl group. The pyrido[2,3-d]pyrimidine-dione core is a bicyclic scaffold that combines pyridine and pyrimidine rings, enabling diverse bioactivity through interactions with enzymes like protoporphyrinogen oxidase (PPO) or kinases .
Properties
CAS No. |
931726-86-2 |
|---|---|
Molecular Formula |
C22H18ClN3O3 |
Molecular Weight |
407.85 |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-19-10-3-2-7-16(19)14-26-21(27)18-9-5-11-24-20(18)25(22(26)28)13-15-6-4-8-17(23)12-15/h2-12H,13-14H2,1H3 |
InChI Key |
CEYIFFWHBBZCCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl derivatives with pyrido[2,3-d]pyrimidine intermediates. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is usually maintained between 80-120°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that pyrido[2,3-d]pyrimidine derivatives exhibit significant anticancer properties.
Case Studies
In laboratory settings, the compound has shown:
- Induction of apoptosis in HeLa cells through mitochondrial pathway activation.
- Inhibition of cell proliferation in K562 cells with IC50 values indicating moderate efficacy.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial and fungal strains.
Mechanism
The presence of chlorobenzyl and methoxybenzyl groups enhances the compound's ability to penetrate microbial membranes. This leads to disruption of cellular functions.
Efficacy Spectrum
Research indicates effectiveness against:
- Gram-positive Bacteria : Staphylococcus aureus and Bacillus cereus.
- Gram-negative Bacteria : Proteus mirabilis and Serratia marcescens.
- Fungi : Various strains demonstrating susceptibility.
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes, notably phosphoinositide 3-kinase (PI3K), which is crucial in cancer therapy.
Inhibition Studies
Studies suggest that this class of compounds can inhibit PI3K activity, potentially preventing tumor growth and metastasis. The following points summarize the findings:
- Inhibition of PI3K correlates with reduced cell survival in cancer models.
- The compound's binding affinity to PI3K was evaluated using radioligand binding assays.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Structural Comparisons
Pyridopyrimidine-diones exhibit bioactivity modulated by substituents on the core scaffold. Key structural analogs include:
Key Observations :
- Substituent Effects: The target compound’s 3-chlorobenzyl and 2-methoxybenzyl groups likely enhance π-π stacking and hydrophobic interactions compared to alkyl or amino substituents .
- Conformational Flexibility : In compound 2n (1-(2,6-diethylphenyl)-3-methyl analog), the dihedral angle between the pyridopyrimidine core and benzene ring is 88.2°, suggesting near-orthogonal orientation that optimizes binding pockets . This angle may vary in the target compound due to bulkier substituents.
Electronic Properties and HOMO-LUMO Analysis
Frontier molecular orbital (FMO) energies influence reactivity and binding:
However, its LUMO energy (unreported) could align with flumioxazin-like inhibitors if conjugated with electron-withdrawing groups .
Physicochemical Properties
Comparative data on solubility, melting points, and stability:
The target compound’s higher molecular weight and halogenated substituents suggest lower aqueous solubility compared to hydroxybenzoyl derivatives like 6a .
Biological Activity
1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a pyridopyrimidine derivative, exhibits potential biological activity due to its unique structural features. This compound belongs to a class of heterocyclic compounds that have garnered interest in medicinal chemistry for their diverse pharmacological properties.
Structural Characteristics
The compound's structure includes:
- Pyridine and Pyrimidine Rings : These fused rings contribute to the compound's stability and reactivity.
- Substituents : The presence of a chlorobenzyl group and a methoxybenzyl group enhances its solubility and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including electrophilic substitutions and nucleophilic attacks on the pyrimidine ring. For instance, reactions with α,β-unsaturated ketones and various amines can yield diverse derivatives.
Biological Activity
Research into pyridopyrimidine derivatives has indicated several potential biological activities:
Anticancer Properties
Studies have shown that pyridopyrimidine derivatives can act as inhibitors of specific enzymes related to cancer progression. For instance:
- Inhibition of eEF-2K : Compounds similar to this compound have been reported to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which is crucial in protein synthesis and cancer cell proliferation. For example, related compounds exhibited IC50 values of 420 nM against eEF-2K in breast cancer cells .
Antimicrobial Activity
Pyridopyrimidine derivatives have also demonstrated antimicrobial properties. Compounds with similar structural features have been shown to exhibit activity against various bacterial strains.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-amino-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one | Contains amino and methyl groups | Anticancer activity |
| 5-fluoro-1-benzylpyrido[2,3-d]pyrimidin-4(1H)-one | Fluorinated benzyl group | Antimicrobial properties |
| 6-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one | Chlorophenyl substitution | Inhibitory effects on EGFR |
This table illustrates the diversity within the pyrido[2,3-d]pyrimidine class while highlighting how unique substituents can modulate biological activity.
Case Studies
Recent studies have focused on synthesizing and evaluating various pyridopyrimidine derivatives. For instance:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, and how are substituents introduced?
- Methodological Answer : The core pyrido[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 6-aminouracil derivatives with aldehydes or ketones. For example, ultrasonic-assisted one-pot synthesis in aqueous media using thiouracil, aldehydes, and malononitrile under phase-transfer catalysis achieves high yields . Substituents like 3-chlorobenzyl and 2-methoxybenzyl are introduced via alkylation of the pyrimidine nitrogen atoms using benzyl halides (e.g., 3-chlorobenzyl chloride) in the presence of potassium carbonate as a base .
- Key Reaction Steps :
- Cyclocondensation of aminouracil with aldehydes.
- Alkylation with substituted benzyl halides.
- Purification via recrystallization or column chromatography.
Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at 6.5–8.5 ppm, methyl groups at ~3.5 ppm) .
- X-ray Diffraction : Resolves bond lengths, angles, and dihedral angles (e.g., pyrimidine ring dihedral angles with substituents: 62–70°) .
- HRMS (ESI) : Validates molecular weight and fragmentation patterns .
- Example Data :
| Proton Signal | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Aromatic H | 6.5–8.5 | Pyridine/benzyl |
| Methoxy (-OCH3) | ~3.8 | 2-Methoxybenzyl |
Q. How is the compound screened for initial biological activity?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microdilution against Staphylococcus aureus and Candida albicans (e.g., MIC values compared to reference drugs like metronidazole) .
- Enzyme Inhibition : Kinase or reductase inhibition assays (e.g., IC50 determination via fluorescence polarization) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50 values reported in µM ranges) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) accelerate ultrasonic-assisted one-pot reactions .
- Temperature Control : Reflux (80–100°C) for cyclization steps minimizes byproducts .
Q. What computational methods elucidate electronic properties and ligand-target interactions?
- Methodological Answer :
- DFT/TD-DFT : Calculates HOMO-LUMO gaps (e.g., 3.91–4.10 eV), molecular electrostatic potentials (MEP), and charge transfer using B3LYP/6-311+G(d,p) .
- Molecular Docking : Simulates binding to targets like dihydrofolate reductase (PDB: 1U72) using AutoDock Vina .
- Example Data :
| Compound | HOMO-LUMO Gap (eV) | NBO Charge Transfer |
|---|---|---|
| 6a | 3.93 | O→C (0.25 e) |
Q. How do structural modifications (e.g., substituents) influence pharmacological activity?
- Methodological Answer :
- Substituent Effects : Alkylation at position 1 reduces antimicrobial activity compared to unsubstituted analogs (e.g., MIC increased from 2 µg/mL to >10 µg/mL for S. aureus) .
- Electron-Withdrawing Groups : 3-Chlorobenzyl enhances stability but may reduce solubility, impacting bioavailability .
- SAR Table :
| Substituent | Antimicrobial Activity (MIC, µg/mL) |
|---|---|
| H (unsubstituted) | 2.0 (S. aureus) |
| 4-Methylbenzyl | 4.5 (S. aureus) |
| 2-Methoxybenzyl | 8.0 (S. aureus) |
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize variability .
- Structural Reanalysis : Verify substituent positions via X-ray to rule out regiochemical errors .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding factors .
Q. What advanced crystallographic techniques refine the compound’s molecular structure?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
